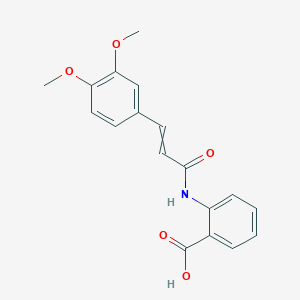
tranilast
Cat. No. B8038146
M. Wt: 327.3 g/mol
InChI Key: NZHGWWWHIYHZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05223639
Procedure details


Into 15 ml of dimethylformamide was dissolved with heating 4.65 g (0.02 mol) of anthranilic acid-magnesium chloride complex. To 10 ml of dimethylformamide were added in order 0.78 ml of thionyl chloride and 2.08 g (0.01 mol) of 3',4'-dimethoxycinnamic acid, during which the reaction system was stirred and cooled with ice and water. After being stirred for additional 15 minutes, the resulting mixture was added dropwise to the solution of anthranilic acid-magnesium chloride complex. After the completion of the dropping, the reaction mixture was stirred for 30 minutes at the same temperature and then for 1 hour at room temperature. After the completion of the reaction, 80 ml of ice-water mixture was added thereto. Then, air was introduced thereinto for 30 minutes, and crystals deposited were collected by filtration and recystallized from ethanol-water (1:3) to give 2.58 g (78.9%) of N-(3',4'-dimethoxycinnamoyl)-anthranilic acid. Molting point: 209°-211° C.




[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Three


Yield
78.9%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2](C)[CH:3]=[O:4].S(Cl)(Cl)=O.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15](/[CH:18]=[CH:19]/C(O)=O)=[CH:14][C:13]=1[O:23][CH3:24].[OH2:25]>>[CH3:24][O:23][C:13]1[CH:14]=[C:15]([CH:16]=[CH:17][C:12]=1[O:11][CH3:10])[CH:18]=[CH:19][C:3]([NH:2][C:1]1[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=1)[C:12]([OH:11])=[O:25])=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0.78 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
2.08 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(C=C1)/C=C/C(=O)O)OC
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating 4.65 g (0.02 mol) of anthranilic acid-magnesium chloride complex
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After being stirred for additional 15 minutes
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting mixture was added dropwise to the solution of anthranilic acid-magnesium chloride complex
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After the completion of the dropping, the reaction mixture was stirred for 30 minutes at the same temperature
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, air was introduced
|
WAIT
|
Type
|
WAIT
|
|
Details
|
for 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
crystals deposited were collected by filtration
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=CC(=O)NC=2C(C(=O)O)=CC=CC2)C=CC1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.58 g | |
| YIELD: PERCENTYIELD | 78.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
